molecular formula C8H7N7 B2595271 6-(1H-Imidazol-1-yl)-7H-purin-2-amine CAS No. 891497-81-7

6-(1H-Imidazol-1-yl)-7H-purin-2-amine

Cat. No. B2595271
CAS RN: 891497-81-7
M. Wt: 201.193
InChI Key: ZURMPKHWPJZXGN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of imidazole is a five-membered ring, consisting of three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Luminescent Metal-Organic Frameworks (MOFs)

This compound is utilized in the synthesis of novel luminescent MOFs. These frameworks exhibit strong emission properties and are characterized by their distinct infinite chain structures. They are linked by winding interactions to form a three-dimensional network. Such MOFs can efficiently detect Fe³⁺ ions by luminescence quenching, which is significant for sensing applications .

Coordination Polymers

“6-(1H-Imidazol-1-yl)-7H-purin-2-amine” serves as a building block for coordination polymers. These polymers have potential applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption, and separation. The compound contributes to the formation of coordination polymers with appealing structures and diverse functionalities .

Anti-Candida Activity

In the pharmaceutical field, derivatives of this compound have shown potent anti-Candida albicans activity. They have been found to be more effective than traditional antifungal agents like fluconazole and miconazole, indicating a promising avenue for developing new antifungal medications .

Safety and Hazards

While specific safety and hazard information for “6-(1H-Imidazol-1-yl)-7H-purin-2-amine” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives makes them a promising area for future research .

properties

IUPAC Name

6-imidazol-1-yl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7/c9-8-13-6-5(11-3-12-6)7(14-8)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURMPKHWPJZXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-Imidazol-1-yl)-7H-purin-2-amine

Synthesis routes and methods

Procedure details

A mixture of 2-N,9-bistritylguanine (1.90 g, 3 mmol), I2 (3.88 g, 15 mmol), Ph3P (3.99 g, 15 mmol) and imidazole (1.10 g, 15 mmol) was stirred in toluene (150 mL) at 95° C. for 15 min, and DIPEA (2.9 mL, 2.15 g, 16.6 mmol) was added. The mixture was stirred at 95° C. overnight. After removal of volatiles, the residue was boiled with EtOAc (3×) and filtered hot. The combined EtOAc extracts were evaporated to dryness. The residue was dissolved in TFA/H2O (9:1, 60 mL), and the solution was stirred at 0° C. for 4 h. Volatiles were evaporated in vacuo, and the residue was dissolved in 0.1 N NaOH/H2O//CH2Cl2 (100 mL/100 mL). The organic layer was extracted with 0.1 N NaOH/H2O (50 mL×2), and the aqueous phase was combined, washed [CH2Cl2 (2×50 mL)], and neutralized with CO2. Volatiles were evaporated in vacuo, and the residue was washed (H2O, CH2Cl2) to give 2-amino-6-(imidazol-1-yl)purine (0.40 g, 69%): UV (MeOH) max 222, 320 nm (∈ 29 800, 8700), min 207, 280 nm (∈ 16 100, 1500); 1H NMR (500 MHz, DMSO-d6) δ 12.89 (s, 1H), 8.94 (s, 1H), 8.25 (s, 1H), 8.16 (s, 1H), 7.18 (s, 1H), 6.67 (s, 2H); 13C NMR (125 MHz, DMSO-d6) δ 160.7, 157.5, 145.4, 141.9, 137.2, 130.5, 117.7, 115.4; HRMS m/z 201.0753 (M+[C8H7N7]=201.0763).
Name
2-N,9-bistritylguanine
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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